N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride
Overview
Description
N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride is an organic compound that features a benzylamine structure substituted with a chlorine and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorobenzylamine, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The nitrated product is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The benzylamine moiety can be oxidized to the corresponding benzaldehyde using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-amino-5-nitrobenzyl-N-methylamine.
Substitution: Various substituted benzylamines.
Oxidation: 2-chloro-5-nitrobenzaldehyde.
Scientific Research Applications
N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzylamine moiety can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-chloro-5-nitrobenzoic acid: Shares the same nitro and chlorine substitution pattern but lacks the benzylamine structure.
2-chloro-5-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of the amine.
2-chloro-5-nitrobenzyl chloride: Similar structure but with a chloride group instead of the amine.
Uniqueness: N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride is unique due to the presence of both the nitro and benzylamine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;/h2-4,10H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYIDMOGGOATRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177318-36-3 | |
Record name | Benzenemethanamine, 2-chloro-N-methyl-5-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177318-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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